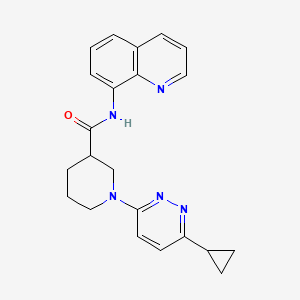
1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H23N5O and its molecular weight is 373.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(6-Cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article synthesizes current research findings, including data tables and case studies, to provide an authoritative overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A piperidine core
- A quinoline moiety
- A cyclopropyl-substituted pyridazine
This unique combination of structural features is believed to contribute to its diverse biological activities.
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties. For instance, derivatives containing quinoline and piperazine moieties have shown significant antioxidant activity, which is crucial in protecting neuronal cells from oxidative stress. A study demonstrated that such compounds could act as bifunctional iron chelators, reducing oxidative damage in models of neurodegeneration .
Anticancer Potential
The compound's structural similarities with known anticancer agents suggest potential efficacy against various cancer types. In vitro studies have shown that related compounds inhibit key signaling pathways involved in tumor growth, particularly the mTOR pathway, which is critical for cell proliferation and survival . The introduction of specific substituents can enhance potency against cancer cell lines.
Antiviral and Antimicrobial Activity
Preliminary screenings have indicated that compounds similar to this compound possess antiviral properties. For instance, derivatives have been tested against HIV and other viruses, showing moderate protective effects . Additionally, antibacterial and antifungal activities were noted in related piperazine derivatives, highlighting the potential for broader antimicrobial applications .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection in Animal Models
In a study investigating neuroprotective agents, a related compound demonstrated significant efficacy in reducing neuronal cell death induced by oxidative stress in rodent models. The mechanism was attributed to the compound's ability to chelate iron and mitigate reactive oxygen species (ROS) production.
Case Study 2: Anticancer Efficacy
Another study evaluated the anticancer properties of a quinoline-based derivative in various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the nanomolar range. This suggests that modifications to the structure can significantly enhance anticancer activity.
特性
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-quinolin-8-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22(24-19-7-1-4-16-5-2-12-23-21(16)19)17-6-3-13-27(14-17)20-11-10-18(25-26-20)15-8-9-15/h1-2,4-5,7,10-12,15,17H,3,6,8-9,13-14H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALHPKDLFSBPFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3CC3)C(=O)NC4=CC=CC5=C4N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














